
Nafpenzal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nafpenzal, also known as this compound, is a useful research compound. Its molecular formula is C79H126N18Na2O45S5 and its molecular weight is 2254.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Treatment of Mastitis
Mastitis is a significant concern in dairy farming, leading to economic losses due to decreased milk production and quality. Nafpenzal has been extensively studied for its efficacy in treating both clinical and subclinical mastitis.
Case Study: Efficacy in Dairy Herds
A study conducted on a dairy herd experiencing an outbreak of subclinical mastitis utilized this compound as part of a dry cow therapy regimen. The treatment involved administering this compound to all lactating cows during the dry-off period. The results indicated a significant reduction in somatic cell counts (SCC), which are indicative of udder health.
Table 1: Somatic Cell Counts Before and After Treatment with this compound
Date | Average SCC (cells/mL) | Number of Cows Treated |
---|---|---|
2019-01-24 | 177 | 42 |
2019-03-07 | 227 | 45 |
2019-04-15 | 158 | 42 |
2019-05-21 | 133 | 41 |
2019-07-09 | 391 | 30 |
2019-08-12 | 334 | 36 |
The data shows fluctuations in SCC over time, with a notable increase observed before the intervention. Post-treatment analysis indicated that the majority of cows exhibited improved udder health, demonstrating this compound's effectiveness in managing mastitis outbreaks .
Comparison with Other Treatments
This compound has been compared with other antibiotic treatments and combinations to evaluate its effectiveness. A study involving Israeli Holstein cows compared this compound alone versus this compound combined with casein hydrolyzate during the dry-off period.
Table 2: Bacterial Cure Rates with Different Treatments
Treatment | Cure Rate (%) | Control Group Cure Rate (%) |
---|---|---|
This compound DC | 73.8 | 51.7 |
This compound DC + Casein Hydrolyzate | Not Specified | Not Specified |
The results indicated that the combination of this compound with casein hydrolyzate significantly increased the bacterial cure rate compared to this compound alone .
Safety and Resistance Concerns
While this compound is generally regarded as safe for use in dairy cows, concerns about antibiotic resistance are prevalent in veterinary medicine. Continuous monitoring and responsible use are essential to mitigate the risk of developing resistant bacterial strains.
常见问题
Basic Research Questions
Q. What methodologies are optimal for characterizing Nafpenzal’s molecular structure and physicochemical properties?
- Methodological Answer : Use spectroscopic techniques (e.g., NMR, FT-IR) for structural elucidation and chromatographic methods (HPLC, GC-MS) for purity analysis. Differential Scanning Calorimetry (DSC) can assess thermal stability. Validate results against established reference standards and replicate experiments to confirm reproducibility .
- Data Consideration : Include a table comparing spectral peaks (e.g., NMR chemical shifts) with reference data to identify anomalies.
Q. How can researchers design reproducible synthesis protocols for this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst concentration). Use failure mode analysis to identify critical control points. Document batch-to-batch variability using statistical tools like ANOVA .
- Data Consideration : Tabulate yield percentages and impurity profiles across experimental iterations.
Advanced Research Questions
Q. How should contradictory data on this compound’s pharmacokinetic behavior in in vitro vs. in vivo models be resolved?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Validate in vitro findings using physiologically based pharmacokinetic (PBPK) modeling. Cross-reference with clinical trial data if available .
- Data Consideration : Create a comparative matrix of bioavailability metrics (AUC, C~max~) across studies, highlighting methodological disparities .
Q. What strategies mitigate bias in preclinical toxicity studies of this compound?
- Methodological Answer : Implement blinding during data collection and analysis. Use randomized control trials (RCTs) with stratified sampling to ensure cohort diversity. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor .
- Data Consideration : Report effect sizes with confidence intervals to contextualize observed toxicity thresholds .
Q. How can researchers address gaps in understanding this compound’s mechanism of action across heterogeneous cell lines?
- Methodological Answer : Employ high-content screening (HCS) to assess pathway activation in multiple cell models. Integrate transcriptomic and proteomic data to identify conserved targets. Use Bayesian statistics to quantify uncertainty in mechanistic hypotheses .
- Data Consideration : Visualize omics data using heatmaps or pathway enrichment analysis to highlight consensus targets .
Q. Methodological Challenges in Data Analysis
Q. What computational tools are recommended for modeling this compound’s interactions with non-canonical targets?
- Methodological Answer : Use molecular docking software (AutoDock, Schrödinger) paired with molecular dynamics simulations (GROMACS). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Data Consideration : Include docking scores and binding free energies in supplementary datasets for reproducibility .
Q. How should researchers prioritize conflicting hypotheses about this compound’s efficacy in multi-factorial disease models?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypothesis testing. Use counterfactual analysis to weigh evidence for competing hypotheses. Publish negative results to reduce publication bias .
- Data Consideration : Present hypothesis likelihoods via forest plots or likelihood ratios .
Q. Ethical and Reproducibility Considerations
Q. What protocols ensure ethical compliance in this compound studies involving human-derived samples?
- Methodological Answer : Adhere to institutional review board (IRB) guidelines for informed consent and data anonymization. Use de-identified biobank samples with documented provenance. Report compliance using the FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. How can researchers enhance the reproducibility of this compound’s bioactivity assays?
- Methodological Answer : Standardize protocols using MISEV guidelines for extracellular vesicle studies or MIAME for microarray data. Share raw data via repositories like Figshare or Zenodo. Perform power analysis to determine adequate sample sizes .
Unresolved Questions and Future Directions
Q. What unresolved questions warrant further investigation in this compound research?
- Methodological Answer : Prioritize gaps identified via systematic reviews (e.g., inconsistent dose-response relationships). Propose collaborative studies using transdisciplinary approaches (e.g., chemo-informatics combined with wet-lab validation) .
- Data Consideration : Develop a roadmap matrix linking unresolved questions to proposed methodologies and funding priorities .
属性
CAS 编号 |
78232-17-4 |
---|---|
分子式 |
C79H126N18Na2O45S5 |
分子量 |
2254.3 g/mol |
IUPAC 名称 |
disodium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;sulfuric acid |
InChI |
InChI=1S/2C21H41N7O12.C21H22N2O5S.C16H18N2O4S.2Na.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;;;3*1-5(2,3)4/h2*5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);;;3*(H2,1,2,3,4)/q;;;;2*+1;;;/p-2/t2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;15-,16+,19-;11-,12+,14-;;;;;/m0011...../s1 |
InChI 键 |
RHWGKUMGNOQCBA-XXQRSETKSA-L |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Na+].[Na+] |
手性 SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Na+].[Na+] |
规范 SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Na+].[Na+] |
同义词 |
nafpenzal |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。